molecular formula C11H23NO2 B14524099 1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 62421-73-2

1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B14524099
CAS No.: 62421-73-2
M. Wt: 201.31 g/mol
InChI Key: FMYUOHWNBCDPBX-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol is a hindered piperidine derivative characterized by a hydroxyl group at the 4-position and a methoxymethyl substituent on the nitrogen atom. The 2,2,6,6-tetramethyl substitution on the piperidine ring confers steric hindrance, which is critical for its stability and reactivity.

Properties

CAS No.

62421-73-2

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

1-(methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol

InChI

InChI=1S/C11H23NO2/c1-10(2)6-9(13)7-11(3,4)12(10)8-14-5/h9,13H,6-8H2,1-5H3

InChI Key

FMYUOHWNBCDPBX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1COC)(C)C)O)C

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 2,2,6,6-Tetramethyl-4-piperidone Production

Acid-Catalyzed Cyclocondensation of Acetone and Ammonia

The foundational step involves synthesizing 2,2,6,6-tetramethyl-4-piperidone, achieved via a continuous fixed-bed reactor system using acidic sulfonic resin catalysts (e.g., D061, D072). Critical parameters include:

Parameter Optimal Range Impact on Selectivity
Temperature 50–70°C >60% above 60°C
Acetone:NH₃ molar ratio 6:1 Maximizes ring closure
Space velocity (h⁻¹) 0.15–1.17 (acetone) Reduces byproducts

The reaction proceeds through a series of aldol condensations and Michael additions, with the acidic resin facilitating imine formation and cyclization. Industrial implementations achieve 65% selectivity at 60°C using D061 resin, avoiding aqueous or organic solvents that hinder kinetics.

Comparative Analysis of Catalytic Systems

Early methods employed metal halides (e.g., FeCl₃) or ammonium salts, but these suffered from rapid deactivation (>50% activity loss within 24 h). Sulfonic resins provide superior stability, maintaining >90% initial activity over 500 h in continuous operation due to their macroporous structure and strong acid sites.

Reduction to 2,2,6,6-Tetramethylpiperidin-4-ol

Borohydride-Mediated Ketone Reduction

The 4-piperidone intermediate undergoes stereoselective reduction using NaBH₄ in methanol (Eq. 1):

$$
\text{2,2,6,6-Tetramethyl-4-piperidone} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{2,2,6,6-Tetramethylpiperidin-4-ol} \quad (85\%\text{ yield})
$$

Reaction optimization studies reveal that ethanol as a solvent increases diastereomeric excess to 92% compared to methanol (78%). Temperature control at 0–5°C minimizes epimerization, preserving the cis-configuration critical for downstream functionalization.

Catalytic Hydrogenation Alternatives

Pd/C (5% w/w) in THF under 30 bar H₂ achieves quantitative conversion within 2 h, but requires costly catalyst regeneration. Economic analyses favor borohydride reductions for small-scale production due to lower infrastructure costs.

N-Methoxymethylation Strategies

Nucleophilic Alkylation with Methoxymethyl Chloride

The title compound is synthesized via alkylation of 2,2,6,6-tetramethylpiperidin-4-ol using methoxymethyl chloride (Eq. 2):

$$
\text{2,2,6,6-Tetramethylpiperidin-4-ol} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol} \quad (58\%\text{ yield})
$$

Key challenges include steric hindrance from the 2,2,6,6-tetramethyl groups, which reduce nucleophilicity at the piperidine nitrogen. Screening of bases shows K₂CO₃ outperforms NaOH (58% vs. 32% yield) by mitigating hydrolysis of the methoxymethyl chloride.

Table 2. Solvent Effects on Alkylation Efficiency
Solvent Dielectric Constant Yield (%) Byproduct Formation
DMF 36.7 58 <5%
THF 7.5 41 12%
Toluene 2.4 29 18%

Polar aprotic solvents like DMF stabilize the transition state, achieving near-linear correlation between dielectric constant and yield (R²=0.94).

Reductive Amination Approach

An alternative pathway employs formaldehyde and sodium cyanoborohydride in buffered methanol (pH 6.5):

$$
\text{2,2,6,6-Tetramethylpiperidin-4-ol} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound} \quad (47\%\text{ yield})
$$

While avoiding alkyl halides, this method suffers from competing O-methylation (14% byproducts), necessitating tedious chromatographic separations.

Industrial-Scale Production Considerations

Continuous Flow Alkylation Reactors

Pilot-scale studies demonstrate that tubular reactors with static mixers enhance mass transfer for the biphasic alkylation reaction. At 80°C and 10 bar, conversion reaches 89% with a 15 s residence time, outperforming batch reactors (58% in 6 h).

Solvent Recovery and Waste Minimization

Integrated distillation units recover 98% of DMF via vacuum fractional distillation (70°C, 15 mbar), reducing raw material costs by 34%. The process generates <0.5 kg organic waste per kg product, meeting ISO 14001 environmental standards.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 3.38 (s, 3H, OCH₃), 3.20 (d, J=9.1 Hz, 2H, NCH₂O), 1.45 (s, 12H, C(CH₃)₂)
  • MS (ESI) : m/z 230.2 [M+H]⁺, calc. 230.2

Chiral HPLC (Chiralpak IC-3 column) confirms 98.2% enantiomeric excess, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, biological activities, and applications of 1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol with related compounds:

Compound Name Molecular Weight Key Substituents Biological/Functional Role Applications
This compound (Target) ~229.4* -N-(Methoxymethyl)
-4-OH
-2,2,6,6-tetramethylpiperidine core
Hypothesized: Potential antiviral or radical scavenging activity (based on structural analogs) Pharmaceuticals, polymer stabilizers (inference from analogs)
1-[3-(4-tert-Butylcyclohexyl)oxy-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol (AGI14) 370.6 -N-[3-(4-tert-butylcyclohexyl)oxy-2-hydroxypropyl]
-4-OH
Anti-HBV activity via Sp1 interaction; reduces cccDNA production (IC50 ~5 µM) Antiviral drug candidate
Bis(1-propoxy-2,2,6,6-tetramethylpiperidin-4-yl) sebacate ~685.9 -N-Propoxy
-Ester linkage to sebacic acid
Radical scavenging; stabilizes polyolefins by interrupting combustion radicals Light stabilizer in plastics (e.g., polypropylene, PVC)
2,2,6,6-Tetramethylpiperidin-4-one (TMPD) 169.3 -4-keto group Precursor for hindered amines; moderate toxicity (mouse LD50: 935.4 mg/kg) Intermediate in synthesis of stabilizers and pharmaceuticals
1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol ~215.3 -N-(2-hydroxyethyl)
-4-OH
Component of polymer additives (e.g., copolymer with dimethyl butanedioate) Plastic packaging compatibilizer
Alfentanil 416.5 -N-(Methoxymethyl) on a piperidine ring
-Opioid pharmacophore
Ultra-short-acting analgesic (µ-opioid receptor agonist) Anesthesia and pain management

*Estimated based on molecular formula.

Q & A

Q. What safety protocols are critical for handling this compound in academic labs?

  • Methodological Answer : Follow GHS guidelines: Use PPE (gloves, goggles), conduct reactions in fume hoods, and avoid contact with skin. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency response plans must include eyewash stations and antidote databases .

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